molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No.: B2476973
CAS No.: 892291-74-6
M. Wt: 471.54
InChI Key: NTPKKAHJHFPFJB-UHFFFAOYSA-N
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Description

The compound 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a sophisticated and intricate molecule combining multiple functional groups, offering diverse reactivity and interaction potential. This compound's structure suggests possible applications across various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial step: : Preparation begins with the formation of the thiadiazoloquinazoline core structure. This typically involves cyclization reactions between suitable starting materials under acidic or basic conditions.

  • Subsequent steps: : Introduction of the benzylamino and 4-methoxybenzyl groups often involves nucleophilic substitution reactions.

  • Final product formation: : Involves the coupling of the carboxamide group to the core structure under peptide bond-forming conditions using reagents such as carbodiimides.

Industrial Production Methods

Large-scale synthesis requires optimization for yield and purity. Batch or continuous flow chemistry could be employed to maximize efficiency, often involving:

  • Use of catalysts to enhance reaction rates.

  • Solvent systems to maintain reactant solubility and stability.

  • In-line purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, affecting its amino and methoxy functional groups.

  • Reduction: : Reduction reactions might alter its carboxamide or quinazoline ring structures.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are plausible, targeting the aromatic rings and heterocyclic core.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Substituting agents: : Can include halogens or organometallic reagents under appropriate conditions.

Major Products Formed

Depending on the reaction, products may include hydroxylated or alkylated derivatives, reduced or oxidized forms, and substituted aromatic compounds with potential variations in biological activity or chemical stability.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a catalyst or catalyst precursor in organic transformations.

  • Organic Synthesis: : Intermediate for synthesizing more complex structures.

Biology

  • Biochemical Probes: : Useful for studying enzyme interactions or signaling pathways.

  • Antimicrobial Agents: : May exhibit activity against a range of pathogens due to its structural diversity.

Medicine

  • Drug Development: : Candidate for creating therapeutic agents targeting specific biological pathways.

Industry

  • Material Science: : Incorporation into polymers or composites to enhance material properties.

  • Agriculture: : Possible use in developing agrochemicals for crop protection.

Mechanism of Action

This compound likely interacts with biological macromolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, Van der Waals forces, and hydrophobic effects. Its mechanism may involve the inhibition or modulation of specific enzymes or signaling pathways crucial in disease states or biological processes.

Comparison with Similar Compounds

Compared to structurally similar compounds like quinazoline derivatives, it stands out due to its unique thiadiazoloquinazoline core, providing distinct reactivity and application potential. Similar compounds:

  • 2-(benzylamino)quinazoline

  • N-(4-methoxybenzyl)quinazoline-4-carboxamide

  • 5-oxo-5H-quinazoline

Properties

IUPAC Name

2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPKKAHJHFPFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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